molecular formula C21H23ClO6 B11501679 Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Cat. No.: B11501679
M. Wt: 406.9 g/mol
InChI Key: OIQGWTIQTNUBOM-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a chlorine atom and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the naphthalene derivative: The starting material, 2-naphthol, undergoes chlorination to introduce a chlorine atom at the 3-position, forming 3-chloro-2-naphthol.

    Oxidation: The 3-chloro-2-naphthol is then oxidized to form 3-chloro-1,4-naphthoquinone.

    Esterification: The 3-chloro-1,4-naphthoquinone is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the final product, 1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIETHYL 2-BUTYL-2-(3-BROMO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE: Similar structure but with a bromine atom instead of chlorine.

    1,3-DIETHYL 2-BUTYL-2-(3-METHYL-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1,3-DIETHYL 2-BUTYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL)PROPANEDIOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous.

Properties

Molecular Formula

C21H23ClO6

Molecular Weight

406.9 g/mol

IUPAC Name

diethyl 2-butyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate

InChI

InChI=1S/C21H23ClO6/c1-4-7-12-21(19(25)27-5-2,20(26)28-6-3)15-16(22)18(24)14-11-9-8-10-13(14)17(15)23/h8-11H,4-7,12H2,1-3H3

InChI Key

OIQGWTIQTNUBOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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